molecular formula C9H8ClFO3 B1455931 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid CAS No. 1181561-52-3

3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B1455931
CAS No.: 1181561-52-3
M. Wt: 218.61 g/mol
InChI Key: ZNDHYXRNPRMLHH-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a hydroxypropanoic acid moiety. Its unique structure makes it a valuable subject for research in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of advanced synthetic techniques like flow chemistry. These methods are designed to optimize the efficiency and cost-effectiveness of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-fluorophenyl)-2-hydroxypropanoic acid
  • 3-(2-Chloro-6-bromophenyl)-2-hydroxypropanoic acid
  • 3-(2-Fluoro-6-methylphenyl)-2-hydroxypropanoic acid

Uniqueness

3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure sets it apart from other similar compounds and makes it a valuable subject for further research and development.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDHYXRNPRMLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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